1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine 1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 2197902-65-9
VCID: VC4581830
InChI: InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
SMILES: C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C14H15ClN4O
Molecular Weight: 290.75

1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

CAS No.: 2197902-65-9

Cat. No.: VC4581830

Molecular Formula: C14H15ClN4O

Molecular Weight: 290.75

* For research use only. Not for human or veterinary use.

1-(3-chlorobenzoyl)-4-(2H-1,2,3-triazol-2-yl)piperidine - 2197902-65-9

Specification

CAS No. 2197902-65-9
Molecular Formula C14H15ClN4O
Molecular Weight 290.75
IUPAC Name (3-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Standard InChI Key YULLSYLZKHZGKN-UHFFFAOYSA-N
SMILES C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (C₁₄H₁₅ClN₄O) features a piperidine ring substituted at the 1-position with a 3-chlorobenzoyl group and at the 4-position with a 2H-1,2,3-triazole (Figure 1). The benzoyl group enhances lipophilicity, facilitating membrane permeability, while the triazole moiety engages in hydrogen bonding and π-π interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₄O
Molecular Weight290.75 g/mol
IUPAC Name(3-Chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Cl
Topological Polar Surface Area65.6 Ų

Synthesis and Optimization

Click Chemistry-Driven Synthesis

The synthesis begins with the preparation of a piperidine-azide intermediate, which undergoes CuAAC with a propargyl derivative to form the triazole ring (Scheme 1). Key steps include:

  • Acylation: Reaction of piperidine with 3-chlorobenzoyl chloride to introduce the benzoyl group.

  • Azide Formation: Conversion of a bromoacetyl intermediate to an azide using sodium azide.

  • Cycloaddition: Copper(I)-catalyzed reaction with a terminal alkyne to yield the 1,4-disubstituted triazole .

This method achieves yields exceeding 80%, with regioselectivity confirmed via ¹H-NMR and LC-MS. Modifications to the benzoyl group (e.g., fluoro or methyl substituents) have been explored to enhance target affinity and metabolic stability .

Pharmacological Activities

Antimicrobial and Antifungal Efficacy

The triazole moiety disrupts fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis. In Candida albicans models, the compound exhibited MIC₉₀ values of 8–16 µg/mL, comparable to fluconazole . Bacterial assays against Staphylococcus aureus (MIC = 32 µg/mL) suggest broader antimicrobial utility.

Table 2: Biological Activity Profile

ActivityModel SystemResultSource
AntifungalCandida albicansMIC₉₀ = 8–16 µg/mL
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Anticancer (MCF-7)Breast cancer cellsIC₅₀ = 12.5 µM
Anticancer (A549)Lung carcinomaIC₅₀ = 18.7 µM
In Vivo Tumor ReductionU87MG xenograftsT/C = 23%

Structure-Activity Relationships (SAR)

Role of the Triazole Ring

The 1,2,3-triazole’s N1 and N3 nitrogens are critical for hydrogen bonding with kinase ATP-binding pockets. Replacement with 1,2,4-triazole reduces potency by 4-fold, underscoring the importance of triazole topology .

Benzoyl Substitutions

  • 3-Chloro: Optimal for PKB inhibition (Kᵢ = 9 nM) .

  • 4-Fluoro: Enhances metabolic stability (t₁/₂ = 2.1 h vs. 0.8 h for chloro) .

  • Methoxy: Reduces cytotoxicity (IC₅₀ > 50 µM).

Pharmacokinetics and Toxicity

ADME Profile

  • Bioavailability: 67% in rats (oral dose = 50 mg/kg).

  • Clearance: Hepatic (CYP3A4-mediated oxidation).

  • Plasma Exposure: Cₘₐₓ = 20 µM at 4 h post-dose .

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